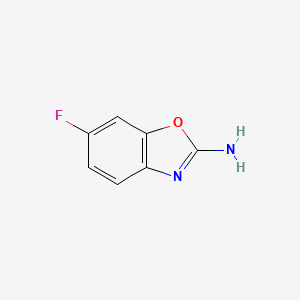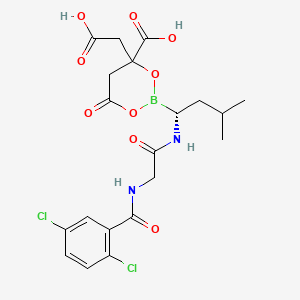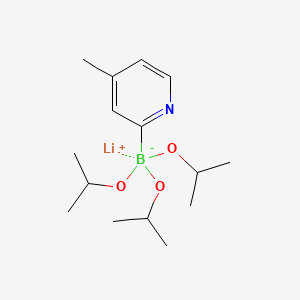
3-O-(2-Cyanoethyl)-25-hydroxyvitaMin D3
カタログ番号:
B598548
CAS番号:
133191-10-3
分子量:
453.711
InChIキー:
VXNVXRGKZRCQFZ-BAUWAPLESA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-O-(2-Cyanoethyl)-25-hydroxyvitaMin D3” is a derivative of natural or synthetic nucleosides. It is used to synthesize oligonucleotides, relatively short fragments of nucleic acid and their analogs .
Synthesis Analysis
The synthesis of “this compound” involves the use of phosphoramidite method and phosphoramidite building blocks derived from protected 2’-deoxynucleosides . The common method involves treatment of a protected nucleoside bearing a single free hydroxy group with phosphorodiamidite under the catalytic action of a weak acid .Molecular Structure Analysis
The molecular structure of “this compound” is complex and involves various chemical groups. The molecule contains a phosphoramidite moiety, which is a key component in the synthesis of oligonucleotides .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” are complex and involve several steps. These include the treatment of a protected nucleoside with phosphorodiamidite, followed by various other reactions to form the final product .特性
IUPAC Name |
3-[3-[2-[(3aS,7aR)-1-(6-hydroxy-6-methylheptan-2-yl)-3a,7a-dimethyl-1,2,3,5,6,7-hexahydroinden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxypropanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H49NO2/c1-23-12-15-27(34-21-9-20-32)22-25(23)13-14-26-11-8-18-31(6)28(16-19-30(26,31)5)24(2)10-7-17-29(3,4)33/h13-14,24,27-28,33H,1,7-12,15-19,21-22H2,2-6H3/t24?,27?,28?,30-,31+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRZKRXIDHPVYEB-ANKJWLPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2(C1(CCCC2=CC=C3CC(CCC3=C)OCCC#N)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCCC(C)(C)O)C1CC[C@@]2([C@@]1(CCCC2=CC=C3CC(CCC3=C)OCCC#N)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H49NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
6-Fluoro-1,3-benzoxazol-2-amine
Cat. No.: B598465
CAS No.: 1199215-73-0
Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-8-ca...
Cat. No.: B598470
CAS No.: 1203683-50-4
Tert-butyl octahydro-1H-pyrrolo[2,3-C]pyridine-1-carbox...
Cat. No.: B598471
CAS No.: 169750-88-3
3,4-Dichloro-5,8-dimethylquinoline
Cat. No.: B598472
CAS No.: 1204810-94-5


![Tert-butyl octahydro-1H-pyrrolo[2,3-C]pyridine-1-carboxylate](/img/structure/B598471.png)



![1-((1R,3S,6R)-6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)ethanone](/img/structure/B598477.png)







